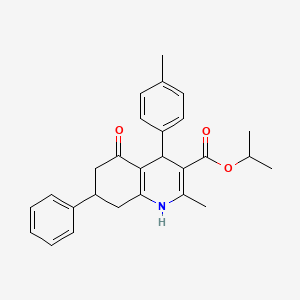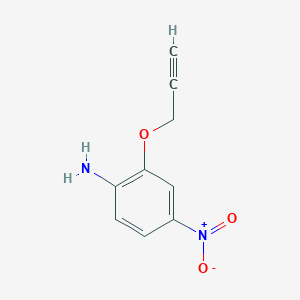
N-(4-anilinophenyl)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-3-iodobenzamide, commonly known as AIBA, is a synthetic compound that has been widely used in scientific research due to its potential as a tool for studying the mechanisms of various biological processes. AIBA has been found to have a wide range of applications in biochemical and physiological research, making it an important compound for scientists to study.
Mécanisme D'action
AIBA works by binding to specific proteins in the body, which can alter their activity and function. AIBA has been shown to bind to a variety of proteins, including enzymes, receptors, and transcription factors. This binding can result in changes to the biochemical and physiological processes that these proteins are involved in.
Biochemical and Physiological Effects:
AIBA has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the alteration of cellular signaling pathways. AIBA has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for the development of new therapies for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AIBA in lab experiments is its specificity for certain proteins, which allows researchers to target specific processes and pathways. AIBA is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using AIBA is that it may not be effective in all biological systems, and its effects may vary depending on the specific protein or pathway being studied.
Orientations Futures
There are many potential future directions for the study of AIBA, including the development of new therapies for diseases such as cancer and inflammation. AIBA could also be used to study the mechanisms of various biological processes in more detail, potentially leading to new insights into the workings of the body. Additionally, new synthesis methods for AIBA could be developed to improve its efficiency and reduce costs, making it more accessible to researchers around the world.
In conclusion, AIBA is a synthetic compound that has shown great potential as a tool for studying various biological processes. Its specificity for certain proteins, ease of synthesis, and range of applications make it an important compound for scientific research. With continued study and development, AIBA could lead to new therapies and a deeper understanding of the mechanisms that govern our bodies.
Méthodes De Synthèse
The synthesis of AIBA involves the reaction of 3-iodobenzoyl chloride with aniline in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure AIBA. This method has been shown to be a reliable and efficient way to synthesize AIBA in the laboratory.
Applications De Recherche Scientifique
AIBA has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and receptor-ligand binding. AIBA has been shown to be a useful tool for studying the mechanisms of various biological processes, including signal transduction, gene expression, and cell proliferation.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLJUHSYOPHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)

![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)

![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)
![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5087849.png)
![N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5087851.png)